Acetyl isocyanate

説明

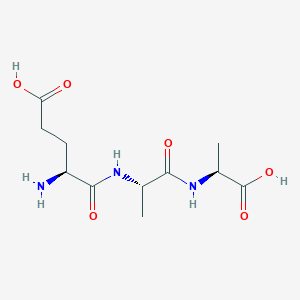

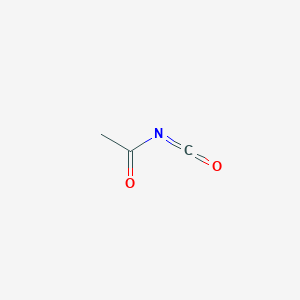

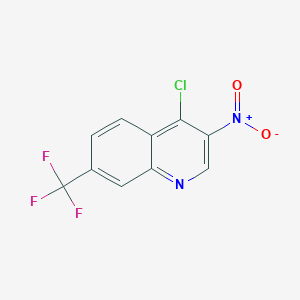

Acetyl isocyanate is an organic compound that belongs to the family of isocyanates . It has a molecular formula of CH3C(O)NCO . Isocyanates are a group of highly reactive, low molecular weight chemicals widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .

Synthesis Analysis

Isocyanates, including this compound, are usually produced from amines by phosgenation, i.e., treating with phosgene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols . A smooth and efficient oxidation of isonitriles to isocyanates by DMSO as the oxidant is catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of this compound consists of a planar C−N=C=O unit that defines isocyanates . The N=C=O linkage is nearly linear . The average mass of this compound is 85.061 Da, and its monoisotopic mass is 85.016380 Da .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . Isocyanates also react with amines to give ureas . Thiol–isocyanate “click” reactions have been developed for a wide range of applications .科学的研究の応用

Photolysis Studies

Acetyl isocyanate has been studied in the context of photolysis, particularly in its vapor phase. Research by Friswell and Back (1969) focused on the molecular photodissociations of acetyl and ethyl isocyanate vapors, revealing significant formation of HNCO + CH2CO and HNCO + C2H4. This study suggests that these products were formed through a transition state analogous to the Norrish Type II process observed in other carbonyl compounds (Friswell & Back, 1969).

Microwave Spectroscopy

Landsberg and Iqbal (1980) analyzed the microwave spectrum of this compound CH3CO . NCO, identifying both a-type and b-type transitions of the cis form of the molecule. This study provides insights into the internal rotation barrier of the methyl group and the dipole moment components (Landsberg & Iqbal, 1980).

Chemical Bonding and Polymer Studies

In 2007, Das, Malmberg, and Frazier explored the wood-species dependent performance of polymeric isocyanate resin (PMDI) with this compound. Their study involved fracture analysis and solid-state NMR, revealing significant species effects in the cure chemistry and proton rotating-frame relaxation for samples cured at lower temperatures (Das, Malmberg, & Frazier, 2007).

Fluorescent Sensing Applications

Ghosh et al. (2014) developed a fluorescence sensory polymer for the direct detection of isocyanates in air. This innovative approach allows for rapid fluorescence quenching response to various types of isocyanates, enhancing the ability to detect and analyze these compounds in environmental settings (Ghosh, Saha, Gao, & Wang, 2014).

Safety and Hazards

Isocyanates, including acetyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

特性

IUPAC Name |

acetyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c1-3(6)4-2-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPROYBCPQWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486306 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3998-25-2 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate](/img/no-structure.png)